2-Decanone, 1-fluoro-

CAS No.: 334-38-3

Cat. No.: VC17994307

Molecular Formula: C10H19FO

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 334-38-3 |

|---|---|

| Molecular Formula | C10H19FO |

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 1-fluorodecan-2-one |

| Standard InChI | InChI=1S/C10H19FO/c1-2-3-4-5-6-7-8-10(12)9-11/h2-9H2,1H3 |

| Standard InChI Key | ZHHDPMJFHGUJRF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(=O)CF |

Introduction

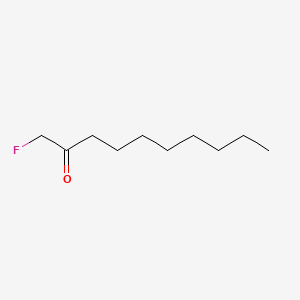

Structural Characteristics of 1-Fluoro-2-decanone

Molecular Architecture

1-Fluoro-2-decanone possesses a linear carbon chain with ten carbons, a ketone functional group at the second position, and a fluorine atom at the first carbon. The IUPAC name, 1-fluorodecan-2-one, reflects this arrangement . The SMILES notation (CCCCCCCCC(=O)CF) and InChIKey (ZHHDPMJFHGUJRF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The molecule’s flexibility is underscored by its eight rotatable bonds, which may influence its conformational dynamics in solution .

Electronic and Steric Features

The fluorine atom’s electronegativity induces a dipole moment near the ketone group, potentially altering reactivity in nucleophilic or electrophilic reactions. The topological polar surface area (17.1 Ų) suggests limited hydrogen-bonding capacity, aligning with its predicted hydrophobicity . Comparative analysis with the trifluoro analog 1,1,1-trifluoro-2-decanone (C₁₀H₁₇F₃O) highlights how additional fluorine substitutions increase molecular weight (210.24 g/mol) and polarity, albeit at the expense of synthetic complexity .

Table 1: Computed Physicochemical Properties of 1-Fluoro-2-decanone

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.26 g/mol | PubChem |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

Synthesis and Production Pathways

Challenges in Fluorinated Ketone Synthesis

The steric bulk of the decanone chain may impede fluorination efficiency, necessitating optimized reaction conditions. regioselectivity could be influenced by the ketone’s electron-withdrawing effect, directing fluorine addition to the α-carbon. Purification challenges, common in fluorinated compounds due to similar boiling points, might require chromatographic or distillation techniques .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s predicted logP value (4.1) indicates preferential solubility in organic solvents like dichloromethane or ethyl acetate over water. Stability under ambient conditions is likely high, given the absence of reactive functional groups beyond the ketone and fluorine. Accelerated degradation studies under acidic or basic conditions could elucidate hydrolytic susceptibility.

Spectroscopic Signatures

Mass spectrometry data from PubChemLite reveals prominent adducts, including [M+H]+ at m/z 175.14928 and [M+Na]+ at m/z 197.13122, which serve as diagnostic peaks for identification. Predicted collision cross sections (CCS) for these adducts (142.5–151.6 Ų) aid in distinguishing 1-fluoro-2-decanone from structural analogs in high-resolution MS workflows .

Applications in Pharmaceutical and Material Sciences

Industrial and Material Uses

In polymer chemistry, fluorinated ketones may act as initiators or crosslinking agents. Their hydrophobicity could enhance material resistance to moisture, while the ketone group offers sites for further chemical modification. Comparative studies with 1,1,1-trifluoro-2-decanone might reveal structure-property relationships critical for tailoring fluorinated materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume